molecular formula C18H20N6O5S B2930602 3-methyl-5-((3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 2034250-84-3

3-methyl-5-((3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

Cat. No. B2930602
CAS RN: 2034250-84-3
M. Wt: 432.46
InChI Key: ONHSKTRNRPARPH-UHFFFAOYSA-N
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Description

3-methyl-5-((3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C18H20N6O5S and its molecular weight is 432.46. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-5-((3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-5-((3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Hafez et al. (2017) demonstrates the synthesis of carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides as key intermediates for producing thienotriazolopyrimidine-benzene-sulfonamide derivatives. These compounds were evaluated for their in vitro antitumor activity against liver, colon, and lung cancer cell lines, showing significant activity compared to doxorubicin. Additionally, their antibacterial activity was screened, with some derivatives exhibiting high activity against Gram-positive and Gram-negative bacteria (Hafez, Alsalamah, & El-Gazzar, 2017).

Chemical Functionalization and Drug Delivery Applications

Research by Mattsson et al. (2010) explores the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage for drug delivery purposes. The study demonstrates the synthesis of host-guest compounds with potential for enhancing the solubility and delivery of hydrophobic therapeutic agents, showcasing a novel approach to drug formulation (Mattsson, Zava, Renfrew, Sei, Yamaguchi, Dyson, & Therrien, 2010).

Advanced Synthetic Methods for Heterocyclic Compounds

Another aspect of research involving related compounds is the development of advanced synthetic methods for creating heterocyclic compounds with potential therapeutic applications. The synthesis of polysubstituted pyrroles from terminal alkynes, sulfonyl azides, and allenes, as described by Miura et al. (2013), highlights the versatility of these molecules in constructing complex structures useful in medicinal chemistry and drug discovery (Miura, Hiraga, Biyajima, Nakamuro, & Murakami, 2013).

properties

IUPAC Name

3-methyl-5-[3-[4-[(2-oxopyrrolidin-1-yl)methyl]triazol-1-yl]azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O5S/c1-21-15-7-14(4-5-16(15)29-18(21)26)30(27,28)23-10-13(11-23)24-9-12(19-20-24)8-22-6-2-3-17(22)25/h4-5,7,9,13H,2-3,6,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHSKTRNRPARPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CC(C3)N4C=C(N=N4)CN5CCCC5=O)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-5-((3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

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